molecular formula C11H9I3N2O4 B1663593 Diatrizoic acid CAS No. 117-96-4

Diatrizoic acid

Cat. No.: B1663593
CAS No.: 117-96-4
M. Wt: 613.91 g/mol
InChI Key: YVPYQUNUQOZFHG-UHFFFAOYSA-N
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Description

Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), also known as amidotrizoic acid, is an iodinated radiocontrast agent first introduced in the 1950s. Its structure features three iodine atoms on a benzene ring, providing high radiopacity for X-ray and computed tomography (CT) imaging . The compound is typically administered as meglumine or sodium salts (e.g., diatrizoate meglumine) to enhance solubility and reduce toxicity . Key applications include angiography, urography, and pulmonary imaging, where it improves visualization of blood vessels, urinary tracts, and airways .

Synthesis: this compound is synthesized via iodination and acetylation of 3,5-diaminobenzoic acid. Modern methods employ solid-phase loading techniques to improve purity and yield, minimizing residual impurities .

Safety Considerations: While generally safe, this compound can induce oxidative stress and mitochondrial dysfunction in renal cells at high doses, contributing to contrast-induced acute kidney injury (CI-AKI) .

Chemical Reactions Analysis

Pathway 1: Sequential Iodination and Acylation

  • Iodination :

    • Reactants : 3,5-diaminobenzoic acid, sulfuric acid, potassium iodide (KI), hydrogen peroxide (H₂O₂)

    • Conditions : Aqueous solvent at 30–55°C for 3 hours .

    • Product : 3,5-diamino-2,4,6-triiodobenzoic acid (crude) .

    • Mechanism : Electrophilic aromatic substitution facilitated by H₂O₂ oxidation of iodide to iodine radicals .

  • Ammonium Salt Formation :

    • Crude product is treated with saturated ammonium chloride and concentrated ammonia (pH 8–9) to form a light brown ammonium salt .

  • Acylation :

    • Reactants : Ammonium salt, acetic anhydride

    • Conditions : Acidic environment (e.g., sulfuric acid) at elevated temperatures .

    • Product : this compound .

Degradation Reactions

This compound undergoes reductive deiodination and oxidative degradation in environmental and biological systems:

Electrochemical Deiodination

  • Conditions : Graphite felt cathode doped with Pd nanoparticles at −1.7 V vs SHE .

  • Mechanism : Sequential reductive cleavage of iodine atoms, yielding 3,5-diacetamidobenzoic acid .

  • Efficiency :

    Cathode Potential (V vs SHE)Deiodination Efficiency (%)Residual I⁻ (mg/L)
    −1.7100<0.1
    −1.5781.2
    Source:

Oxidative Degradation

  • Conditions : Boron-doped diamond (BDD) anode at +3.4–3.5 V vs SHE .

  • Mechanism : Hydroxyl radical (- OH)-mediated mineralization of deiodinated intermediates .

  • Outcome : Complete mineralization of 3,5-diacetamidobenzoic acid within 4 h .

Biological Interactions

This compound induces cytotoxicity via calcium dysregulation and mitochondrial stress in renal cells:

  • Calcium Dysregulation : Exposure to 15–30 mg I/mL DA increases cytosolic Ca²⁺, triggering mitochondrial permeability transition pore (mPTP) opening .

  • Mitophagy : Upregulation of LC3B-II/I ratio (1.8-fold at 24 h) indicates autophagic clearance of damaged mitochondria .

  • Oxidative Stress : Elevated protein carbonylation (2.5-fold) and 4HNE adducts (3.1-fold) in cytosolic fractions .

Cytotoxicity Data :

ParameterDA Concentration (mg I/mL)Change vs ControlSource
Mitochondrial Viability15↓45%
Caspase-3 Activation30↑3.2-fold
Cytochrome c Release30↑2.7-fold

Environmental Remediation

Advanced oxidation processes (AOPs) target this compound in wastewater:

  • Electrochemical Reduction-Oxidation : Combines Pd-catalyzed deiodination and BDD-mediated oxidation for complete mineralization .

  • Challenges : Competing anions (e.g., Cl⁻) reduce iodide separation efficiency in hospital wastewater by 30% .

Stability and Compatibility

  • Thermal Stability : Decomposition onset at 220°C (DSC), with 95% mass loss by 350°C (TGA) .

  • pH Sensitivity : Stable in acidic conditions (pH 3–5) but hydrolyzes above pH 9 .

Scientific Research Applications

Medical Imaging

Diatrizoic acid is primarily utilized as a contrast medium in various imaging techniques, particularly in computed tomography (CT) scans. Its high iodine content enhances the visibility of internal structures during imaging procedures.

CT Imaging Enhancements

Recent studies have focused on improving the efficacy of this compound in CT imaging. For instance, a novel approach involved modifying LAPONITE® nanodisks with this compound to create a more effective contrast agent. These this compound-modified nanodisks demonstrated superior cytocompatibility and significantly improved X-ray attenuation coefficients compared to free this compound, making them promising candidates for enhanced CT imaging of organs and tumors in vivo .

Study Modification Outcome
This compound-Modified LAPONITE®Nanodisk formationHigher CT values and cytocompatibility

Mitigation of Contrast-Induced Nephropathy

This compound's role extends to investigating contrast-induced acute kidney injury (CI-AKI). Research indicates that exposure to clinically relevant concentrations of this compound can induce cytotoxicity in human proximal tubule cells through mechanisms involving calcium dysregulation and mitochondrial dysfunction. This highlights the need for careful monitoring during procedures involving this agent .

Environmental Science

This compound is also examined for its environmental impact, particularly concerning wastewater treatment processes.

Removal from Wastewater

Studies have investigated the degradation of this compound using advanced oxidation processes, including photo-Fenton and electro-Fenton methods. These techniques have shown promise in effectively eliminating this compound from hospital wastewater, which is crucial for reducing pharmaceutical contaminants in aquatic environments .

Process Effectiveness Notes
Photo-FentonHigh removal efficiencyEffective under specific conditions
Electro-FentonEnhanced treatmentCoupling with other processes improves outcomes

Tracking Contaminants

This compound has been utilized as a tracer in environmental studies to quantify river water infiltration in shallow aquifers. Its detection in wastewater treatment plants indicates its persistence and potential environmental risks .

Clinical Studies

A clinical study explored the effectiveness of amidotrizoate (related to this compound) for treating constipation in advanced cancer patients unresponsive to laxatives. This highlights the broader therapeutic potential of iodinated contrast agents beyond imaging applications .

Environmental Monitoring

Research has shown that this compound can serve as a marker for tracking anthropogenic activities in aquatic systems, providing insights into pollution sources and trends .

Mechanism of Action

Diatrizoate exerts its effects by blocking X-rays due to its high iodine content. The iodine atoms in diatrizoate are electron-dense, effectively scattering or stopping X-rays, which creates a contrast between different tissues and structures in the body . This contrast allows for clearer visualization of internal organs and systems during imaging procedures.

Comparison with Similar Compounds

Structural Comparison

Diatrizoic acid belongs to the ionic triiodobenzoic acid derivatives. Its structural analogs include:

Compound Key Structural Features Iodine Content Common Salts
This compound 3,5-diacetamido-2,4,6-triiodobenzoic acid 59% Meglumine, sodium
Metrizoic acid 3-acetamido-5-methylacetamido-2,4,6-triiodobenzoic acid 48% Sodium, calcium
Iothalamic acid 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid 58% Meglumine
Ioxitalamic acid 3-acetamido-5-(acetyloxyacetamido)-2,4,6-triiodobenzoic acid 49% Meglumine-sodium mixed

These analogs share a triiodinated benzene core but differ in side-chain functional groups, influencing solubility, toxicity, and pharmacokinetics .

Pharmacokinetic Properties

Property This compound Iothalamic Acid Metrizoic Acid
Plasma Half-Life 1–2 hours 1–1.5 hours 1–2 hours
Renal Excretion 90% within 24 hours 95% within 12 hours 85% within 24 hours
Protein Binding <10% <5% 15%

This compound and iothalamic acid exhibit rapid renal clearance, making them suitable for urography. Meglumine salts prolong vascular retention, enhancing imaging duration .

Stability and Formulation Considerations

  • Thermal Stability : this compound degrades under autoclave conditions (121°C), forming desacetylthis compound. Sodium salts produce 20% more impurities than meglumine or ammonia-neutralized formulations .
  • Nanoparticle Formulations: this compound nanoparticles (136 nm) dissolve faster (100% in 2 hours) than raw powder (4 hours), improving pulmonary delivery .
  • Adsorption : this compound adsorption on reactivated carbon depends on pore structure restoration, achievable via optimized heating rates (X1) and H2O/N2 ratios (X3) during reactivation .

Biological Activity

Diatrizoic acid, also known as amidotrizoic acid, is an iodinated radiocontrast agent widely used in medical imaging. Its biological activity has been the subject of various studies, particularly concerning its cytotoxic effects on renal cells and its potential applications in pulmonary imaging. This article reviews the biological activity of this compound, focusing on its mechanisms of action, safety profile, and relevant case studies.

This compound exhibits several biological activities primarily related to its use as a contrast agent. The following are key mechanisms identified in recent research:

  • Cytotoxicity : this compound has been shown to induce cytotoxic effects in human proximal tubule (HK-2) cells. Studies indicate that exposure to this compound leads to mitochondrial dysfunction, oxidative stress, and apoptosis. Specifically, concentrations of 15 mg I/mL and higher resulted in significant decreases in mitochondrial and cell viability over time .
  • Calcium Dysregulation : One of the primary pathways through which this compound exerts its cytotoxic effects is via calcium dysregulation. Increased intracellular calcium levels lead to mitochondrial damage and subsequent cell death. The use of calcium modulators has been shown to mitigate these effects, highlighting the role of calcium homeostasis in this compound-induced toxicity .
  • Mitophagy : this compound exposure has been linked to increased mitophagy, a process by which damaged mitochondria are removed from the cell. This response is indicative of cellular stress and attempts at recovery following exposure to toxic agents .
  • Oxidative Stress : The compound induces oxidative stress, evidenced by elevated biomarkers such as protein carbonylation and 4-hydroxynonenal (4HNE) adduct formation. This oxidative damage contributes to cellular injury and apoptosis .

Safety Profile

This compound's safety profile has been evaluated in various studies:

  • Pulmonary Delivery : Research on aerosolized this compound nanoparticle agglomerates indicates that they can be safely administered via inhalation without causing acute alveolar tissue damage in animal models. Histological examinations post-insufflation showed no significant acute toxicity or inflammation .
  • Comparative Studies : In a study comparing the effects of aspirated this compound with barium sulfate and iodixanol in a lagomorph model, this compound demonstrated the least amount of lung injury. This suggests a relatively favorable safety profile among commonly used contrast agents .

Table 1: Summary of Key Research Findings on this compound

StudyFocusKey Findings
Cytotoxicity in HK-2 cellsInduced mitochondrial dysfunction and apoptosis at concentrations ≥15 mg I/mL; calcium dysregulation observed.
Pulmonary deliveryNo acute lung damage observed after aerosolized administration; effective for imaging small airways.
Comparative lung injuryThis compound caused less lung injury compared to barium sulfate and iodixanol in an animal model.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing the cytotoxicity of diatrizoic acid in renal cell models?

this compound-induced cytotoxicity in renal cells (e.g., HK-2 cells) is typically evaluated using mitochondrial membrane potential assays (JC-1 staining) and cell viability tests (MTT or CCK-8 assays). Experimental protocols involve exposing cells to concentrations ranging from 0–30 mg I/mL for 2–24 hours, with parallel measurements of reactive oxygen species (ROS) and ATP production to confirm oxidative stress . Data should be normalized to untreated controls, and statistical analysis (ANOVA with post-hoc tests) is required to validate dose-dependent effects.

Q. How should this compound be stored and prepared for in vitro studies to ensure stability?

this compound powder must be stored at -20°C (stable for 3 years) or 4°C (2 years). For dissolution, use solvents like DMSO (up to 100 mg/mL) or saline (≥2.5 mg/mL), with sonication to ensure homogeneity. Stock solutions in DMSO should be aliquoted and stored at -80°C (2 years) or -20°C (1 year). Always pre-warm to room temperature and filter-sterilize before cell culture use .

Q. What solubility limitations must be considered when designing experiments with this compound?

Solubility varies by solvent: 10% DMSO yields 1 mM solutions, while physiological saline (45%) supports concentrations up to 10 mM. For in vivo nanoparticle formulations (e.g., pulmonary delivery), ensure solubility ≥2.5 mg/mL in saline to achieve stable aerosols .

Advanced Research Questions

Q. How does this compound induce calcium dysregulation and mitochondrial dysfunction in renal cells?

this compound disrupts intracellular calcium homeostasis by inhibiting sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to ER stress and mitochondrial calcium overload. This activates the mitochondrial permeability transition pore (mPTP), triggering mitophagy via PINK1/Parkin pathways. Experimental validation requires live-cell imaging (e.g., Fluo-4 AM for Ca²⁺ flux) and mitochondrial isolation followed by Western blotting for LC3-II and p62 .

Q. What in vivo models are suitable for evaluating this compound’s safety as a pulmonary contrast agent?

Sprague-Dawley rats are commonly used for aerosolized this compound nanoparticle studies. Key endpoints include histopathology (H&E staining for inflammation), bronchoalveolar lavage fluid (BALF) cytokine profiling (IL-6, TNF-α), and lung function tests (e.g., spirometry). Acute toxicity assessments should monitor renal/hepatic biomarkers (creatinine, ALT) for systemic effects .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

While this compound loads in the Rhine River decreased by 2.7% annually (2010–2019) due to reduced clinical use, its degradation kinetics depend on pH and microbial activity. Researchers should employ LC-MS/MS for quantification in water samples and compare degradation rates under controlled laboratory conditions (e.g., OECD 301F biodegradability tests) versus field data .

Q. What advanced imaging techniques validate this compound’s efficacy in tumor-targeted nanoparticles?

Conjugation with aptamers (e.g., AS1411) enhances tumor specificity. Validate using Fourier-transform infrared spectroscopy (FTIR) for amide bond formation and energy-dispersive X-ray spectroscopy (EDX) for iodine content. In vivo efficacy is confirmed via CT imaging and fluorescence-guided resection in xenograft models .

Q. Methodological Considerations

  • Data Contradiction Analysis : For studies showing variable SOD activity (e.g., MnSOD vs. Cu/ZnSOD inhibition), use multiplex assays (Luminex) to differentiate isoform-specific effects and validate via siRNA knockdown .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., GLP standards for in vivo studies) and ensure proper disposal of iodine-containing waste per local regulations .

Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYQUNUQOZFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044521
Record name Diatrizoic acid
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Molecular Weight

613.91 g/mol
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Physical Description

Solid
Record name Diatrizoate
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Solubility

1.07e-01 g/L
Record name Diatrizoate
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CAS No.

117-96-4
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Melting Point

>250
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